molecular formula C10H18INO2 B180519 Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate CAS No. 158602-36-9

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate

Cat. No.: B180519
CAS No.: 158602-36-9
M. Wt: 311.16 g/mol
InChI Key: OGFCVYKPYPPCDL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18INO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl ester group and an iodoethyl substituent on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with iodoalkanes under specific conditions. One common method involves the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups, while cycloaddition reactions can produce spirocyclic compounds with unique structural features .

Scientific Research Applications

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. The iodoethyl group can serve as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Properties

IUPAC Name

tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFCVYKPYPPCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597580
Record name tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158602-36-9
Record name 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158602-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (254 mg, 1.26 mmol), Ph3P (381 mg, 1.45 mmol.15), imidazole (129 mg, 1.89 mmol0) and acetonitrile (6.5 mL) at 0° C.; was treated with iodine (368 mg, 1.45 mmol.15). Mixture was allowed to reach 25° C. and stirring continued for 18 h. The reaction mixture was then diluted with water and extracted with hexanes (6×25 mL). The combined organics were dried (MgSO4) and concentrated, then purified by chromatography (40 g column, 50 μm from Analogix, 0-30% EtOAc in hexanes over 15 min to give tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (271 mg, 871 μmol, 69.0%) as a colorless oil. 1H NMR (CDCl3) δ: 4.03 (t, J=8.3 Hz, 2H), 3.56 (dd, J=8.7, 5.7 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H), 2.63 (quint, J=7.8, 5.4 Hz, 1H), 2.13 (q, J=7.1 Hz, 2H), 1.42 (s, 9H).
Quantity
254 mg
Type
reactant
Reaction Step One
Name
Quantity
381 mg
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Three
Quantity
368 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
6.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A stirred solution of 33-5 (0.78 g, 3.8 mmol), PPh3 (1.1 g, 4.3 mmol), imidazole (0.40 g, 5.8 mmol), and CH3CN (20 mL) at 0° C. was treated with iodine (1.0 g, 4.3 mmol). After 15 min the cooling bath was removed and stirring continued for 5 h. The reaction mixture was then diluted with H2O and extracted with hexanes (5×25 mL then 4×50 mL). The combined extracts were dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 33-6 (0.99 g) as a colorless oil. Rf 0.44 (silica, 20% EtOAc/hexanes).
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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